2-Chloro-5-methylpyridine-3-carbaldehyde
Overview
Description
2-Chloro-5-methylpyridine-3-carbaldehyde is a chemical compound that has been the subject of various studies . It is also known by other synonyms such as 2-Chloro-5-methylnicotinaldehyde .
Synthesis Analysis
The synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde has been reported in several studies . For instance, one method involves heating 2-Chloro-5-methylpyridine-3-carbaldehyde and ç-prop amine in an oil bath for one hour .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-methylpyridine-3-carbaldehyde is C7H6ClNO . Its molecular weight is 127.57 .Chemical Reactions Analysis
2-Chloro-5-methylpyridine-3-carbaldehyde has been used in various chemical reactions. For example, it has been used in the preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde imines .Physical And Chemical Properties Analysis
2-Chloro-5-methylpyridine-3-carbaldehyde has a boiling point of 192-193 °C/751 mmHg (lit.) and a density of 1.17 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.533 (lit.) .Scientific Research Applications
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Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : 2-Chloro-5-methylpyridine-3-carbaldehyde is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The exact method of synthesis involving 2-Chloro-5-methylpyridine-3-carbaldehyde is not specified, but it is mentioned that various methods of synthesizing TFMP derivatives have been reported .
- Results : TFMP derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines
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Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines
- Field : Organic Chemistry
- Application : 2-Chloro-5-methylpyridine-3-carbaldehyde is used in the preparation of imines, also known as Schiff bases .
- Method : The exact method of preparation is not specified in the source .
- Results : The results or outcomes of this preparation are not specified in the source .
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Preparation of 2-Chloro-5-methylpyridine
- Field : Organic Chemistry
- Application : 2-Chloro-5-methylpyridine-3-carbaldehyde is used in the preparation of 2-Chloro-5-methylpyridine .
- Method : The preparation involves reacting 3-methylpyridine-1-oxide with trimethylamine and then with phosgene, at temperatures between -30°C and +50°C . The intermediate trimethyl (5-methylpyridin-2-yl)ammonium chloride is then reacted with phosgene at temperatures between 50°C and 150°C .
- Results : 2-Chloro-5-methylpyridine is known as an intermediate for pharmaceuticals and insecticides .
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Synthesis of Schiff Bases
- Field : Organic Chemistry
- Application : 2-Chloro-5-methylpyridine-3-carbaldehyde is used to synthesize a series of new imines, also known as Schiff bases .
- Method : The exact method of synthesis is not specified in the source .
- Results : The results or outcomes of this synthesis are not specified in the source .
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Preparation of 2-Chloroquinoline-3-carbaldehydes
- Field : Organic Chemistry
- Application : 2-Chloro-5-methylpyridine-3-carbaldehyde is used in the synthesis of 2-chloroquinoline-3-carbaldehydes .
- Method : The synthesis involves the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .
- Results : 2-Chloroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and obtained from the respective 2-chloro derivative .
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-methylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDJJYRXECMSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431432 | |
Record name | 2-Chloro-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylpyridine-3-carbaldehyde | |
CAS RN |
92444-99-0 | |
Record name | 2-Chloro-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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